cis-4-Hexen-1-ol

Analytical Chemistry Gas Chromatography Metabolomics

cis-4-Hexen-1-ol (CAS 928-91-6) is a non-substitutable green leaf volatile essential for savory, cooked vegetable flavor formulations. Its unique cis-4- configuration imparts a potent 'potato, cooked pineapple' organoleptic profile, fundamentally distinct from the grassy, musty notes of cis-3-hexen-1-ol. Verified GC retention index (RI 879 on DB-5) provides unambiguous analytical authentication. Selected for authentic tomato, brothy, and cooked profiles where leaf alcohol is an off-note. Ideal for fragrance topnotes demanding an intense, naturalistic green lift. Procure with confidence for F&F R&D and ecological semiochemical research.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 928-91-6
Cat. No. B1205818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hexen-1-ol
CAS928-91-6
Synonyms(Z)-hex-2-en-1-ol
(Z)-hex-3-en-1-ol
(Z)-hex-4-en-1-ol
hex-4-en-1-ol
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC=CCCCO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
InChIKeyVTIODUHBZHNXFP-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Hexen-1-ol (CAS 928-91-6) for Industrial R&D and Procurement: Technical Specifications and Applications


cis-4-Hexen-1-ol (CAS 928-91-6), also known as (Z)-4-hexen-1-ol, is a six-carbon unsaturated primary alcohol (C6H12O) characterized by a cis-configured double bond between the fourth and fifth carbons and a terminal hydroxyl group [1]. This stereochemistry classifies it as a green leaf volatile (GLV), a category of compounds released by plants upon mechanical damage, and imparts a potent, pungent, green vegetable odor [1]. The compound is widely utilized in the flavor and fragrance industry to impart fresh, green, and vegetable notes, and is also a subject of research for its role in plant-insect interactions and potential antimicrobial properties .

Technical Rationale Against Direct Substitution of cis-4-Hexen-1-ol with Other Hexenol Isomers


Despite sharing the same molecular formula (C6H12O) with other hexenol isomers, the specific position (4-) and stereochemistry (cis-) of the double bond in cis-4-hexen-1-ol result in distinct physicochemical and sensory properties that preclude generic substitution. Variations in molecular shape and polarity, arising from different double bond placements or trans- configurations, directly influence key performance metrics, including gas chromatographic retention behavior (crucial for analytical method transfer), boiling point, density, and, most critically, the organoleptic profile [1][2]. The nuanced sensory outcomes associated with each isomer are non-interchangeable in flavor and fragrance formulations; substituting cis-4-hexen-1-ol with another hexenol, such as the more common cis-3-hexen-1-ol, would fundamentally alter the intended 'green' character, introducing undesired grassy, musty, or metallic notes instead of the targeted vegetable and cooked profiles [3]. The quantitative evidence below substantiates these critical points of differentiation for scientific selection.

Quantitative Performance Benchmarking: Evidence-Based Differentiation of cis-4-Hexen-1-ol from Key Analogs


Comparative Gas Chromatographic Retention Indices for Analytical Method Differentiation

cis-4-Hexen-1-ol exhibits distinct retention behavior compared to its trans- isomer, a critical factor for unambiguous identification and quantification in complex mixtures. On a standard non-polar column (DB-5), the retention index (RI) for the cis- isomer is 879, while its geometric isomer, trans-4-hexen-1-ol, has an RI of 883 [1][2]. This 4-unit difference on a non-polar phase is sufficient for resolution in modern GC systems, enabling reliable differentiation in analytical workflows.

Analytical Chemistry Gas Chromatography Metabolomics

Comparative Physical Properties for Process Engineering and Formulation

The geometric isomerism of cis-4-hexen-1-ol translates into measurably different physical properties compared to its trans- analog. At standard pressure, the boiling point of cis-4-hexen-1-ol is reported as 158°C (lit.) , whereas the trans- isomer exhibits a slightly lower boiling point of 156-157°C . Similarly, the liquid density of the cis- isomer is 0.857 g/mL at 20°C, while the trans- isomer is denser at 0.860 g/mL .

Process Chemistry Formulation Science Physical Chemistry

Differentiation of Odor Profile from the Ubiquitous Leaf Alcohol, cis-3-Hexen-1-ol

While often conflated as a generic 'green' note, cis-4-hexen-1-ol has a distinctly different organoleptic profile from the more common 'leaf alcohol' (cis-3-hexen-1-ol). cis-4-Hexen-1-ol is characterized by a 'very powerful, pungent, green vegetable odor' with flavor notes described as 'metallic, earthy notes similar to potato and cooked pineapple' [1]. In contrast, cis-3-hexen-1-ol is universally described as having an 'intense, grassy-green odor' reminiscent of 'freshly cut grass' [2].

Flavor Chemistry Sensory Science Fragrance Formulation

Comparative Physical Properties: cis-4-Hexen-1-ol vs. cis-3-Hexen-1-ol

Physical property data further distinguish cis-4-hexen-1-ol from the common analog cis-3-hexen-1-ol. The boiling point of cis-4-hexen-1-ol is 158°C , which is slightly higher than the boiling point of cis-3-hexen-1-ol at 156-157°C . Additionally, the liquid density of cis-4-hexen-1-ol (0.857 g/mL at 20°C) is measurably different from that of cis-3-hexen-1-ol (0.848 g/mL) [1].

Physical Chemistry Formulation Science Process Engineering

Potential Antibacterial Activity: A Differentiating Research Application

cis-4-Hexen-1-ol has been identified to possess antibacterial activity against the human pathogen Staphylococcus aureus . While this property is common to several green leaf volatiles as a class, this specific activity is noted for this compound. For example, the saturated analog 1-hexanol is not typically associated with the same level of antimicrobial efficacy in this context .

Antimicrobial Research Food Preservation Biomedical Science

Distinct Odor Profile Compared to the Saturated Analog 1-Hexanol

The unsaturated nature of cis-4-hexen-1-ol confers a starkly different olfactory profile compared to its saturated analog, 1-hexanol. cis-4-Hexen-1-ol has a 'very powerful, pungent, green vegetable odor' [1], whereas 1-hexanol is characterized by a 'sweet; mild' and 'herbal' odor with a much lower odor detection threshold (0.006 ppm) .

Flavor Chemistry Sensory Science Fragrance Formulation

High-Value Industrial and Research Application Scenarios for cis-4-Hexen-1-ol Based on Verified Differentiation


Analytical Method Development and Quality Control for Flavor and Fragrance Materials

The distinct GC retention index of cis-4-hexen-1-ol (RI 879 on DB-5) compared to its trans- isomer (RI 883) provides a quantitative benchmark for analytical chemists developing methods for quality control and authentication of flavor and fragrance raw materials [1]. Using authentic cis-4-hexen-1-ol as a reference standard is essential to avoid misidentification and ensure the correct isomer is present, thereby guaranteeing the intended sensory profile in the final product [1].

Flavor Formulation for Vegetable and Cooked Food Profiles

cis-4-Hexen-1-ol is a non-substitutable building block for flavorists creating complex savory, vegetable, and cooked food flavors. Its specific organoleptic profile, described as 'metallic, earthy notes similar to potato and cooked pineapple' and a 'powerful, pungent, green vegetable odor,' is distinct from the 'freshly cut grass' note of cis-3-hexen-1-ol [2]. This makes it the preferred choice for imparting authentic notes of tomato, potato, cooked vegetables, and brothy nuances, where the grassy character of leaf alcohol would be an off-note [2].

Fragrance Creation Requiring a Pungent Green Topnote

In perfumery, cis-4-hexen-1-ol is strategically employed to impart an 'intense green topnote' to heavier fragrance compositions . Its 'very powerful, pungent' green character is differentiated from the sweeter, more floral green of other alcohols, providing a fresh, vibrant, and naturalistic 'green vegetable' lift that enhances the overall complexity and appeal of the fragrance .

Research into Plant-Insect Interactions and Ecological Signaling

As a naturally occurring green leaf volatile (GLV), cis-4-hexen-1-ol is a key compound for ecological and entomological research . Its specific emission by damaged plant tissue acts as a chemical signal that can attract or repel specific insect species . Research-grade cis-4-hexen-1-ol is required as an authentic standard for GC-MS analysis of plant volatile emissions and for use in behavioral bioassays to study tritrophic interactions and plant defense mechanisms .

Technical Documentation Hub

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